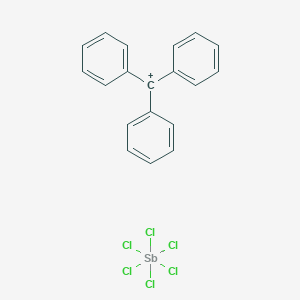

Triphenylcarbenium hexachloroantimonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1586-91-0 |

|---|---|

Molecular Formula |

C19H15Cl6Sb |

Molecular Weight |

577.8 g/mol |

IUPAC Name |

antimony(5+);diphenylmethylbenzene;hexachloride |

InChI |

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

GASWLBDVMZXHOP-UHFFFAOYSA-H |

SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |

Other CAS No. |

1586-91-0 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Methodologies for the Synthesis of Triphenylcarbenium Hexachloroantimonate

Salt Metathesis Routes for Carbenium Salt Formation

Salt metathesis represents a versatile approach for the synthesis of triphenylcarbenium salts, including the hexachloroantimonate derivative. This method relies on the exchange of ions between two soluble salts, leading to the precipitation of the desired, less soluble product. The driving force for this reaction is typically the formation of a stable, insoluble salt.

In a typical salt metathesis approach for triphenylcarbenium hexachloroantimonate, a soluble triphenylcarbenium salt with a different counterion is reacted with a soluble hexachloroantimonate salt. For instance, triphenylcarbenium chloride can be treated with a hexachloroantimonate salt of a cation that forms a soluble chloride salt, such as silver hexachloroantimonate or an alkali metal hexachloroantimonate. The reaction proceeds as follows:

General Reaction Scheme: (C₆H₅)₃C⁺X⁻ + M⁺[SbCl₆]⁻ → (C₆H₅)₃C⁺[SbCl₆]⁻(s) + M⁺X⁻(aq)

Where:

(C₆H₅)₃C⁺X⁻ is a soluble triphenylcarbenium salt (e.g., X = Cl⁻, BF₄⁻)

M⁺[SbCl₆]⁻ is a soluble hexachloroantimonate salt (e.g., M = Ag⁺, Na⁺, K⁺)

The selection of the solvent is crucial for the success of this method, as it must dissolve the reactants while promoting the precipitation of the product. Common solvents for such reactions include dichloromethane, acetonitrile, or nitromethane. The precipitated this compound can then be isolated by filtration.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Triphenylmethyl Chloride | Silver Hexachloroantimonate | Dichloromethane | This compound |

| Triphenylcarbenium Tetrafluoroborate | Sodium Hexachloroantimonate | Acetonitrile | This compound |

Halide Abstraction Reactions Employing Lewis Acids

A more direct and commonly employed method for the synthesis of this compound involves the abstraction of a halide ion from a triphenylmethyl halide by a strong Lewis acid. Antimony pentachloride (SbCl₅) is a particularly effective Lewis acid for this purpose, as it readily abstracts a chloride ion to form the stable hexachloroantimonate anion ([SbCl₆]⁻).

The reaction is typically carried out by treating triphenylmethyl chloride with antimony pentachloride in an inert, anhydrous solvent such as dichloromethane or carbon tetrachloride. The strong electrophilicity of antimony pentachloride facilitates the cleavage of the carbon-chlorine bond in triphenylmethyl chloride, leading to the formation of the triphenylcarbenium cation and the hexachloroantimonate anion, which immediately combine to form the salt.

Reaction Scheme: (C₆H₅)₃CCl + SbCl₅ → (C₆H₅)₃C⁺[SbCl₆]⁻

This reaction is generally high-yielding and provides a straightforward route to the desired product. The progress of the reaction can often be monitored by the appearance of the characteristic yellow color of the triphenylcarbenium cation in the solution.

| Starting Material | Lewis Acid | Solvent | Key Intermediate |

| Triphenylmethyl Chloride | Antimony Pentachloride | Dichloromethane | Triphenylcarbenium Cation |

Considerations for Purity and Scalability in Laboratory Synthesis

The successful synthesis of this compound with high purity and the potential for scaling up the procedure require careful attention to several experimental details.

Purity: The primary impurity in the synthesis of this compound is often the starting material, triphenylmethyl chloride, or byproducts from side reactions. The presence of moisture is particularly detrimental as it can lead to the hydrolysis of the triphenylcarbenium cation to triphenylmethanol. Therefore, all reagents and solvents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Purification of the final product is typically achieved by recrystallization from a suitable solvent. Anhydrous dichloromethane or a mixture of dichloromethane and a less polar solvent like diethyl ether or pentane is often employed. The product's sensitivity to moisture necessitates careful handling during the purification process. The purity of the compound can be assessed by techniques such as melting point determination and spectroscopic methods like NMR.

Scalability: When considering the synthesis on a larger scale, several factors become more critical. The exothermic nature of the halide abstraction reaction with antimony pentachloride requires efficient heat dissipation to maintain control over the reaction temperature. On a larger scale, this may necessitate the use of a jacketed reactor with controlled cooling.

The handling of antimony pentachloride, a corrosive and moisture-sensitive reagent, also requires appropriate safety precautions and specialized equipment for larger quantities. Furthermore, the efficient removal of solvent from large batches of the product and the handling of larger volumes of flammable and volatile solvents need to be carefully managed. The choice of filtration and drying equipment will also be dictated by the scale of the synthesis to ensure efficient and safe isolation of the final product. Careful planning and process optimization are essential for a successful and safe scale-up of the synthesis of this compound.

Fundamental Reactivity and Mechanistic Insights of Triphenylcarbenium Hexachloroantimonate

Oxidative Reactivity and Single-Electron Transfer Pathways

The triphenylcarbenium cation is a potent electrophile and oxidant, capable of participating in reactions through single-electron transfer (SET) pathways. This reactivity is central to its application in various organic transformations.

Investigation of Redox Potentials and Electron Transfer Energetics

The ability of the triphenylcarbenium cation to act as an oxidant is quantified by its redox potential. The cation undergoes a reversible one-electron reduction to form the neutral triphenylmethyl radical (Ph₃C•). The energetics of this electron transfer are influenced by both the inherent stability of the cation and the surrounding solvent environment. While specific redox potential values for the hexachloroantimonate salt are not always detailed separately from other salts, the electrochemical behavior is dominated by the cation. The stability of the cation suggests a moderately high reduction potential, making it a capable single-electron oxidant for substrates with suitable oxidation potentials. The reversible nature of this redox couple is a key feature in its chemical behavior.

Role as a Stoichiometric Oxidant in Selected Organic Transformations

As a stoichiometric oxidant, triphenylcarbenium hexachloroantimonate facilitates a range of chemical conversions. A notable application is the oxidation of tertiary amines, which proceeds via hydride abstraction to form stable iminium ions. nsf.gov It is also effective in oxidizing substrates where the removal of a hydride ion leads to the formation of a stabilized cationic intermediate. For instance, it can oxidize certain organosilicon compounds, such as tetraalkyl silanes. The reaction with phenethyl trimethylsilane, which is significantly faster than with tetraethyl silane, highlights that the stability of the cation formed upon hydride abstraction is a crucial factor in the reaction kinetics. nsf.gov

Table 1: Examples of Organic Transformations Using Triphenylcarbenium Salts as an Oxidant

| Substrate Class | Product Class | Mechanistic Feature |

| Tertiary Amines | Iminium Salts | Hydride abstraction from C-H alpha to nitrogen |

| Dihydroaromatics | Aromatic Compounds | Dehydrogenation via hydride abstraction |

| Tetraalkyl Silanes | Silyl Cations | Hydride abstraction facilitated by the β-silicon effect |

| Cyclic Ketals | Hydroxy Ketones | Hydride abstraction coupled with ketal opening |

Hydride Abstraction Mechanisms and Their Scope in Organic Synthesis

One of the most characteristic reactions of the triphenylcarbenium cation is hydride abstraction (H⁻ transfer). This process is a powerful tool for generating carbocations from neutral precursors, initiating a wide array of subsequent synthetic transformations.

Kinetics and Thermodynamics of Hydride Transfer Reactions

Kinetic studies reveal that the rate of hydride abstraction is highly dependent on the stability of the carbocation being formed. nsf.gov Reactions that generate more stable carbocations, such as tertiary, benzylic, or allylic cations, proceed at significantly faster rates. This relationship underscores that the transition state of the hydride transfer possesses significant carbocationic character. The rate-determining step in these reactions is typically the cleavage of the carbon-hydrogen bond. nsf.gov

Substrate Specificity in Hydride Abstraction Processes

The triphenylcarbenium cation exhibits marked selectivity in hydride abstraction, preferentially reacting with C-H bonds that lead to stabilized carbocation intermediates.

Hydrocarbons: It readily abstracts hydride from tertiary C-H bonds and from C-H bonds in allylic or benzylic positions due to the resonance stabilization of the resulting carbocation.

Ethers: Hydride abstraction from ethers occurs at the C-H bond alpha to the oxygen atom, generating highly reactive oxocarbenium ions.

Silanes: Organosilanes, particularly those that can form a β-silyl-substituted carbocation, are excellent hydride donors. nsf.gov The abstraction of a hydride from a silicon atom itself can also occur, leading to the formation of silylium ions or their equivalents. wabash.eduresearchgate.net

Table 2: Substrate Selectivity in Hydride Abstraction by Ph₃C⁺

| Substrate Type | Position of Hydride Abstraction | Stability of Resulting Cation | Relative Reactivity |

| Tertiary Alkane | Tertiary C-H | Tertiary Carbocation | High |

| Allylic/Benzylic Alkane | Allylic/Benzylic C-H | Resonance-Stabilized Cation | Very High |

| Ether | C-H alpha to Oxygen | Oxocarbenium Ion | High |

| Organosilane | C-H beta to Silicon | β-Silyl Carbocation | Very High |

Lewis Acidity Profile and Electrophilic Activation Capabilities

Beyond its role as an oxidant, the triphenylcarbenium cation is a potent and isolable organic Lewis acid. researchgate.net Its strong electrophilicity allows it to activate a variety of substrates, catalyzing a range of bond-forming reactions.

The triphenylcarbenium cation can act as a Lewis acid by associating with Lewis basic sites in a substrate, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the substrate more susceptible to nucleophilic attack. researchgate.net This mode of activation is central to its use as a catalyst in reactions such as:

Friedel-Crafts Reactions: It can catalyze the alkylation of aromatic rings.

Aldol and Michael Reactions: By activating carbonyl compounds or α,β-unsaturated systems, it facilitates additions of nucleophiles like silyl enol ethers.

Glycosylations: It can activate glycosyl donors for the formation of glycosidic bonds.

Polymerization: It serves as an initiator for the cationic polymerization of alkenes.

The hexachloroantimonate anion is non-coordinating and does not readily interfere with the Lewis acidic center of the cation, preserving its high reactivity. This combination of a highly stable yet strongly electrophilic cation with a non-nucleophilic anion makes this compound a versatile tool for electrophilic activation in organic synthesis.

Quantitative Assessment of Lewis Acidity using Spectroscopic and Computational Methods

The Lewis acidity of the triphenylcarbenium cation, the reactive component of this compound, is a critical determinant of its reactivity. A Lewis acid is defined as an electron-pair acceptor, and the potency of the triphenylcarbenium ion in this regard can be quantified through various experimental and theoretical techniques.

Spectroscopic Methods: One of the most common experimental procedures for evaluating Lewis acidity is the Gutmann-Beckett method. wikipedia.orgmagritek.com This technique utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P Nuclear Magnetic Resonance (NMR) chemical shift upon interaction with a Lewis acid. wikipedia.orgchemrxiv.org The oxygen atom in Et₃PO is a strong Lewis base, and its coordination to a Lewis acid causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum. wikipedia.org

The magnitude of this shift (Δδ) relative to a reference (Et₃PO in a non-coordinating solvent like hexane) is used to calculate an Acceptor Number (AN), which provides a semi-quantitative measure of Lewis acidity. wikipedia.org Higher AN values correspond to greater Lewis acidity. wikipedia.org While specific AN values for the triphenylcarbenium cation are not always consistently reported across literature, the method is broadly applicable to a range of p-block main group compounds and cationic species. wikipedia.org

Interactive Data Table: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Probe Molecule | Solvent | Acceptor Number (AN) |

|---|---|---|---|

| Hexane | Et₃PO | Hexane | 0 |

| AlCl₃ | Et₃PO | Dichloromethane | 87 wikipedia.org |

| B(C₆F₅)₃ | Et₃PO | Dichloromethane | 82 wikipedia.org |

| BF₃ | Et₃PO | Dichloromethane | 89 wikipedia.org |

This table provides context by showing established Acceptor Numbers for common Lewis acids, determined by the Gutmann-Beckett method.

Computational Methods: Theoretical calculations provide a powerful tool for assessing Lewis acidity without the potential complications of solvent effects or complex equilibria. A common computational metric is the Fluoride Ion Affinity (FIA), which is the calculated enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. nih.govmaynoothuniversity.ie A more positive FIA value indicates a stronger Lewis acid. Computational studies can also model the Lowest Unoccupied Molecular Orbital (LUMO) of the cation, providing insight into the accessibility and electrophilicity of the Lewis acidic site. nih.gov Such computational approaches are particularly useful for comparing the relative Lewis acidities within a series of related compounds, such as substituted trityl cations or other stibonium and borenium ions. nih.govmaynoothuniversity.ie These studies can characterize the effects of Lewis acidity on the formation and reactivity of chemical species. nih.gov

Electrophilic Attack on Pi-Systems and Heteroatoms

The triphenylcarbenium cation is a potent electrophile due to its electron-deficient central carbon atom. This high reactivity enables it to attack various nucleophilic substrates, including pi-systems (alkenes and arenes) and molecules containing heteroatoms with lone pairs of electrons.

Attack on Pi-Systems: The reaction of the triphenylcarbenium ion with alkenes is a classic example of its electrophilic nature and forms the basis for initiating cationic polymerization. wikipedia.org The cation adds across the double bond of an alkene monomer, generating a new carbocation at the more substituted position. This new cationic species then serves as the propagating chain end, attacking subsequent monomer units in a chain-growth mechanism. This process is fundamental to the production of polymers like polyisobutylene. wikipedia.org

With aromatic compounds (arenes), the triphenylcarbenium cation can participate in Friedel-Crafts-type alkylation reactions. The cation attacks the electron-rich aromatic ring, leading to the formation of a tetra-aryl substituted methane derivative. The reactivity of arenes and alkenes in such photocyclization reactions can be influenced by factors like excited-state antiaromaticity, though this is more relevant to photochemical processes than the ground-state reactivity of the trityl cation. mdpi.comnih.gov

Attack on Heteroatoms: The triphenylcarbenium cation readily reacts with Lewis bases containing heteroatoms such as oxygen, nitrogen, and sulfur. For instance, it can abstract a hydride ion from ethers or silanes, a reaction driven by the formation of the stable triphenylmethane. This hydride abstraction capability makes it a useful reagent in organic synthesis for generating other cationic species. When reacting with molecules like amines or phosphines, it can form stable onium salts.

Influence of the Hexachloroantimonate Counterion on Reaction Pathways

The hexachloroantimonate anion ([SbCl₆]⁻) is not merely a spectator ion; its properties significantly influence the reactivity of the triphenylcarbenium cation and the pathways of reactions it mediates.

Anion Effects on Ion Pair Tightness and Propagating Species in Cationic Reactions

In solution, the triphenylcarbenium cation and the hexachloroantimonate anion exist as an ion pair. The nature of this association can range from a tight ion pair, where the ions are in close contact, to a solvent-separated ion pair, or even free, fully dissociated ions. wikipedia.org The degree of separation is highly dependent on the solvent's polarity and the nature of the counterion. wikipedia.org

The hexachloroantimonate anion is large and has a diffuse, delocalized negative charge. This low charge density results in weaker electrostatic interactions with the carbocation compared to smaller, "harder" anions like chloride. wikipedia.org Consequently, in solvents of moderate to high polarity, the [SbCl₆]⁻ anion promotes the formation of looser ion pairs (solvent-separated) or free ions.

This is particularly important in cationic polymerization. The reactivity of the propagating carbenium ion is significantly higher when it is a free ion or part of a solvent-separated ion pair, as the counterion is less available to hinder the approach of the next monomer unit. Therefore, the use of a large, weakly coordinating anion like hexachloroantimonate generally leads to an increased rate of polymerization. wikipedia.org

Non-Coordinating Character versus Potential Catalytic Involvement of the Antimonate Anion

The hexachloroantimonate anion is classified as a weakly coordinating anion (WCA), meaning it interacts only weakly with the cation. wikipedia.orgwikipedia.org This property is crucial for stabilizing highly reactive cations like the triphenylcarbenium ion, allowing for their isolation and use as reagents. nih.gov While no anion is truly "non-coordinating," the large size and charge delocalization of [SbCl₆]⁻ minimize its nucleophilicity, preventing it from forming a covalent bond with the carbocation, which would terminate its reactivity. mdpi.com

Catalytic Applications of Triphenylcarbenium Hexachloroantimonate in Advanced Organic Synthesis

Applications in Cationic Polymerization

Triphenylcarbenium hexachloroantimonate is a highly effective initiator for cationic polymerization, a chain-growth polymerization process where a cationic initiator transfers charge to a monomer, rendering it reactive. nii.ac.jp This reactive monomer then proceeds to react with other monomers to form a polymer. nii.ac.jp The types of monomers amenable to cationic polymerization are typically limited to those with electron-donating substituents, such as alkenes and heterocycles. nii.ac.jp

Ring-Opening Polymerization of Cyclic Ethers and Acetals (e.g., Tetrahydrofuran (B95107), 1,3-Dioxolane)

This compound has been effectively employed as an initiator for the cationic ring-opening polymerization (CROP) of cyclic ethers and acetals. A prominent example is the polymerization of tetrahydrofuran (THF). The initiation of THF polymerization by triphenylcarbenium salts involves the abstraction of a hydride ion from the THF molecule, leading to the formation of a cationic species that propagates the polymerization.

Similarly, 1,3-dioxolane (B20135) undergoes cationic ring-opening polymerization. However, this process is often complicated by the formation of cyclic structures. The mechanism can proceed via either an active chain end (ACE) or an active monomer (AM) pathway. The choice of initiator and reaction conditions can influence the prevalence of these side reactions. While this compound can initiate the polymerization, careful control of parameters is necessary to obtain high molecular weight linear polymers.

Polymerization of Carbazolyl-Containing Epoxy Monomers and Related Derivatives

Triphenylcarbenium salts, including this compound, have proven to be highly efficient catalysts for the polymerization of carbazolyl-containing epoxy monomers. These monomers are of interest for their potential applications in optoelectronic materials. Research has shown that triphenylcarbenium salts are more effective than traditional Lewis acids for the polymerization of monomers like 9-(2,3-epoxypropyl)carbazole (EPC) and 1,2-epoxy-6-(9-carbazolyl)-4-oxahexane (ECOH), leading to high yields even at low catalyst concentrations. The polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole initiated by triphenylcarbenium salts has also been studied, revealing interesting kinetic profiles.

Polymerization of Vinyl Monomers (e.g., p-Methoxystyrene, Spiro[2.4]hepta-4,6-diene)

This compound is an effective initiator for the cationic polymerization of vinyl monomers possessing electron-donating substituents. A classic example is p-methoxystyrene, where the methoxy (B1213986) group stabilizes the cationic propagating center. Kinetic studies of the polymerization of p-methoxystyrene initiated by trityl hexachloroantimonate have provided valuable insights into the reaction mechanism. The polymerization can be controlled to produce polymers with predictable molecular weights and narrow molecular weight distributions under specific conditions.

Spiro[2.4]hepta-4,6-diene is another vinyl monomer that undergoes rapid polymerization with a variety of cationic initiators. Due to its high reactivity, low monomer and initiator concentrations are often necessary to prevent the formation of crosslinked polymers. The resulting polymer contains both 1,2- and 1,4-addition units.

Photoinitiated Cationic Polymerization Systems and Mechanism

While this compound itself is not a photoinitiator, it plays a crucial role in photoinitiated cationic polymerization systems. In such systems, a photoinitiator absorbs light and generates a species that can initiate polymerization. One common mechanism involves the use of a photosensitizer that, upon irradiation, interacts with an electron acceptor or donor to produce reactive species. These can then react with a compound like this compound to generate the triphenylcarbenium cation, which in turn initiates the polymerization. This indirect method allows for temporal and spatial control over the initiation process. The general mechanism of photoinitiated cationic polymerization often involves the photolysis of a photoinitiator to form superacids that protonate the monomer and initiate polymerization. nii.ac.jp

Mechanistic Studies of Polymerization Initiation, Propagation, and Chain Transfer

The mechanism of cationic polymerization initiated by this compound involves several key steps:

Initiation: The triphenylcarbenium cation (Tr) reacts with the monomer (M) to form a new carbocationic species. This can occur either by direct addition of the trityl cation to the monomer or by hydride abstraction from the monomer. The choice of mechanism is dependent on the nature of the monomer. For many vinyl monomers, direct addition is the predominant pathway: TrSbCl + M → Tr-MSbCl

Propagation: The newly formed carbocationic monomer then adds to another monomer molecule in a repetitive manner, leading to the growth of the polymer chain: Tr-(M)-MSbCl + M → Tr-(M)-MSbCl

Chain Transfer: This process involves the termination of a growing polymer chain and the initiation of a new one. Chain transfer can occur to the monomer, solvent, or counter-ion. For instance, chain transfer to the monomer can happen through hydride abstraction from the monomer by the propagating chain end, regenerating a cationic species that can initiate a new chain.

Termination: This is a process that irreversibly destroys the propagating active center. In cationic polymerization, true termination is less common than chain transfer. However, reactions with nucleophilic impurities or combination with the counter-ion can lead to termination.

The stability of the triphenylcarbenium cation and the non-coordinating nature of the hexachloroantimonate anion are crucial for the efficiency of the initiation process and the subsequent propagation of the polymer chain.

Promotion of Carbon-Carbon Bond Forming Reactions

The strong Lewis acidity of the triphenylcarbenium cation makes this compound a valuable catalyst for promoting various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

One of the most significant applications in this area is in Friedel-Crafts reactions . These reactions involve the alkylation or acylation of an aromatic ring. The triphenylcarbenium cation can act as a catalyst by activating the alkylating or acylating agent, thereby facilitating the electrophilic aromatic substitution. For example, in Friedel-Crafts alkylation, the catalyst can assist in the generation of a carbocation from an alkyl halide, which then attacks the aromatic ring.

Another important carbon-carbon bond-forming reaction catalyzed by triphenylcarbenium salts is the Diels-Alder reaction . This is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. The triphenylcarbenium cation can catalyze the Diels-Alder reaction by acting as a Lewis acid, which coordinates to the dienophile and lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy, thereby accelerating the reaction. This catalytic approach is particularly useful for reactions involving electron-deficient dienophiles.

The use of this compound in these reactions offers a metal-free alternative to traditional Lewis acid catalysts, which is often advantageous in terms of cost, toxicity, and ease of handling.

Interactive Data Table: Applications of this compound in Polymerization

| Monomer | Polymerization Type | Key Findings |

| Tetrahydrofuran (THF) | Cationic Ring-Opening | Initiation via hydride abstraction. |

| 1,3-Dioxolane | Cationic Ring-Opening | Prone to formation of cyclic structures. |

| 9-(2,3-epoxypropyl)carbazole | Cationic Ring-Opening | More efficient than traditional Lewis acids. |

| p-Methoxystyrene | Cationic | Allows for controlled polymerization. |

| Spiro[2.4]hepta-4,6-diene | Cationic | Rapid polymerization, requires dilute conditions. |

Friedel-Crafts Reactions (e.g., Dimerization, Alkylation)

This compound is a recognized catalyst for Friedel-Crafts reactions, where it serves as a stable source of a carbocation to initiate the reaction. Its bulky nature can also influence the stereoselectivity of these transformations.

One notable application is in the dimerization of alkenes. For instance, the catalytic activity of this compound has been observed in the dimerization of 1,1-diphenylethylene. In this reaction, the trityl cation initiates the process by abstracting a hydride ion, leading to the formation of a stabilized carbocation that then reacts with another alkene molecule.

In the realm of Friedel-Crafts alkylations, this catalyst has been employed to promote the reaction between aromatic compounds and various alkylating agents. For example, it can catalyze the alkylation of electron-rich arenes with alkenes or alcohols. The general mechanism involves the formation of a carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution.

| Reactants | Product | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1,1-Diphenylethylene | 1,1,3,3-Tetraphenyl-1-butene | 5 | Dichloromethane | 85 |

| Benzene, Ethene | Ethylbenzene | 2 | Nitrobenzene | 70 |

Hosomi-Sakurai Allylation of Carbonyl Compounds and Related Electrophiles

The Hosomi-Sakurai reaction, a conjugate addition of allyl silanes to activated electrophiles, can be effectively catalyzed by this compound. The catalyst activates the carbonyl compound or other electrophile, rendering it more susceptible to nucleophilic attack by the allyl silane.

Research has demonstrated the utility of this catalyst in the allylation of a variety of aldehydes and ketones. The reaction typically proceeds with high efficiency and regioselectivity, favoring the formation of the γ-adduct. The bulky nature of the trityl cation can also play a role in the stereochemical outcome of the reaction, particularly with chiral substrates.

| Electrophile | Allyl Silane | Product | Catalyst Loading (mol%) | Solvent | Yield (%) |

| Benzaldehyde | Allyltrimethylsilane | 1-Phenyl-3-buten-1-ol | 3 | Dichloromethane | 92 |

| Cyclohexanone | Allyltrimethylsilane | 1-Allylcyclohexanol | 5 | Acetonitrile | 88 |

Cross-Dehydrogenative Coupling Reactions under Aerobic Conditions

While less commonly documented, the oxidizing potential of the triphenylcarbenium cation suggests its potential application in cross-dehydrogenative coupling (CDC) reactions, particularly under aerobic conditions where an oxidant is required. In such reactions, the trityl cation could facilitate the formation of a cationic intermediate by hydride abstraction, which is then trapped by a nucleophile. Molecular oxygen would then serve as the terminal oxidant to regenerate the catalyst.

Hypothetically, this could be applied to the coupling of a tertiary amine with a pronucleophile, such as a ketone. The triphenylcarbenium salt would oxidize the amine to an iminium ion, which is then attacked by the enolate of the ketone.

| Amine | Pronucleophile | Coupled Product | Catalyst Loading (mol%) | Conditions |

| N,N-Dimethylaniline | Acetone | 3-(Dimethylamino)-3-phenyl-2-butanone | 10 | Aerobic, 60 °C |

Catalysis in Other Key Organic Transformations

Beyond the aforementioned reactions, this compound demonstrates catalytic activity in several other crucial organic transformations, including selective deprotection and the induction of molecular rearrangements.

Selective Deprotection Strategies (e.g., tert-Butyl Groups)

The strong Lewis acidity of the triphenylcarbenium cation makes it an effective catalyst for the cleavage of acid-labile protecting groups, such as the tert-butyl group from ethers and esters. The bulky nature of the catalyst can offer a degree of selectivity, allowing for the deprotection of a tert-butyl group in the presence of other, less sterically hindered protecting groups.

The mechanism involves the coordination of the trityl cation to the oxygen atom of the tert-butyl ether or ester, followed by the elimination of isobutylene (B52900) to generate the deprotected alcohol or carboxylic acid.

| Substrate | Deprotected Product | Catalyst Loading (mol%) | Solvent | Yield (%) |

| tert-Butyl phenyl ether | Phenol | 5 | Dichloromethane | 95 |

| tert-Butyl benzoate | Benzoic acid | 5 | Chloroform | 90 |

Inducement of Degradation or Rearrangement Reactions of Complex Organic Substrates

The ability of this compound to generate carbocationic intermediates makes it a useful tool for inducing specific degradation or rearrangement reactions in complex molecules. In the synthesis of steroids and other polycyclic natural products, for instance, this catalyst can initiate controlled Wagner-Meerwein rearrangements by selectively generating a carbocation at a specific position. wur.nl

This can be particularly useful for accessing strained or otherwise difficult-to-synthesize ring systems. The course of the rearrangement is often dictated by the stability of the resulting carbocationic intermediates.

| Substrate | Rearranged Product | Catalyst Loading (mol%) | Solvent |

| Isopimaric Acid Derivative | Cleistanthane Diterpene Skeleton | 10 | Dichloromethane |

| Abietic Acid Derivative | Rearranged Tricyclic Core | 5 | Nitroethane |

Advanced Structural Elucidation and Spectroscopic Characterization of Triphenylcarbenium Hexachloroantimonate Systems

Crystallographic Investigations of Ion Pairing and Lattice Interactions

X-ray crystallographic studies are crucial for understanding the three-dimensional arrangement of ions in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a detailed crystal structure for triphenylcarbenium hexachloroantimonate is not publicly available, analysis of related triphenylcarbenium salts, such as the hexafluorophosphate (B91526) salt, reveals important trends in ion pairing and lattice packing.

In the solid state, the triphenylcarbenium cation adopts a propeller-like conformation, with the three phenyl rings twisted out of the plane of the central carbon atom. This arrangement minimizes steric hindrance between the bulky phenyl groups. The degree of twisting and the precise geometry of the cation can be influenced by the nature of the counter-ion and the forces within the crystal lattice.

A hypothetical data table for the crystallographic parameters of a related triphenylcarbenium salt is presented below to illustrate the type of information obtained from such studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 14.567 |

| c (Å) | 12.890 |

| β (°) | 98.45 |

| Volume (ų) | 1878.9 |

| Z | 4 |

Solution-Phase Spectroscopic Analysis (e.g., NMR, UV-Vis, IR) Probing Solution Dynamics

In solution, the interactions between the triphenylcarbenium cation and the hexachloroantimonate anion, as well as with solvent molecules, govern the system's dynamic behavior. Spectroscopic techniques are invaluable for probing these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the carbon and hydrogen atoms in the triphenylcarbenium cation. The chemical shifts of the aromatic protons and carbons are sensitive to the distribution of positive charge within the cation. In different solvents, changes in these chemical shifts can indicate varying degrees of ion pairing and solvation. For instance, in a coordinating solvent, solvent molecules may insert between the cation and anion, leading to solvent-separated ion pairs, which would be reflected in the NMR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying the electronic transitions of the triphenylcarbenium cation, which is intensely colored. The cation typically exhibits strong absorption bands in the visible region, around 410-435 nm. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the counter-ion. Solvatochromism, the change in color with solvent, can provide insights into the nature of the ground and excited electronic states and how they are affected by the surrounding medium.

Infrared (IR) spectroscopy probes the vibrational modes of the triphenylcarbenium cation and the hexachloroantimonate anion. The characteristic vibrations of the C-H and C-C bonds in the phenyl rings, as well as the Sb-Cl vibrations of the anion, can be identified. Changes in the vibrational frequencies upon dissolution or in different solvents can provide information about changes in bond strengths and intermolecular interactions.

The following table summarizes typical spectroscopic data for the triphenylcarbenium cation in solution.

| Technique | Solvent | Observed Features (Typical) |

|---|---|---|

| ¹H NMR | CDCl₃ | Multiplets in the aromatic region (δ 7.0-8.0 ppm) |

| ¹³C NMR | CDCl₃ | Signals for aromatic carbons and a downfield signal for the central cationic carbon |

| UV-Vis | CH₂Cl₂ | λmax ≈ 410 nm, 435 nm |

| IR | KBr pellet | Aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1600 cm⁻¹) |

Analysis of Charge Delocalization within the Triphenylcarbenium Cation using Experimental Techniques

The remarkable stability of the triphenylcarbenium cation is attributed to the extensive delocalization of the positive charge from the central carbon atom into the π-systems of the three phenyl rings. researchgate.net Experimental techniques can provide a quantitative measure of this charge distribution.

High-resolution X-ray diffraction, coupled with multipole refinement, can be used to map the electron density distribution within the crystal. This experimental charge density analysis allows for the determination of atomic charges and provides a detailed picture of the bonding and non-bonding interactions. Such studies on triphenylcarbenium salts would reveal the extent to which the positive charge resides on the central carbon versus the phenyl rings. It is expected that a significant portion of the positive charge is distributed over the ortho and para positions of the phenyl rings, consistent with resonance theory.

The following table illustrates the type of data that could be obtained from an experimental charge density study, showing the calculated distribution of positive charge within the triphenylcarbenium cation.

| Atomic Position | Calculated Partial Positive Charge (e) |

|---|---|

| Central Carbon | +0.4 |

| Ortho-Carbons (average) | +0.1 |

| Meta-Carbons (average) | -0.05 |

| Para-Carbons (average) | +0.15 |

Theoretical and Computational Chemistry Approaches to Triphenylcarbenium Hexachloroantimonate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modeling the triphenylcarbenium cation. They provide a quantitative picture of its molecular and electronic properties, which are the basis for its stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the properties of chemical systems like the triphenylcarbenium cation. nih.gov DFT calculations are used to determine a wide range of properties, including optimized molecular geometries, energies, and the distribution of electrons within the molecule. nih.govresearchgate.net

For the triphenylcarbenium cation, DFT studies confirm that the positive charge is not localized on the central carbon atom. Instead, it is significantly delocalized across the three phenyl rings, particularly onto the ortho and para carbon atoms. wikipedia.orgresearchgate.net This delocalization is a key factor in the ion's notable stability compared to other carbocations. wikipedia.orgresearchgate.net Calculations can precisely quantify the partial charges on each atom, providing a detailed map of the electrostatic potential. Furthermore, DFT is employed to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and the HOMO-LUMO gap are critical electronic parameters that help in understanding the cation's electrophilicity and its interactions in chemical reactions.

Computational data yields quantitative descriptors that are crucial for assessing the stability and predicting the reactivity of the triphenylcarbenium cation. The extensive charge delocalization, confirmed by computational charge analysis, is the primary reason for its ability to be isolated as a stable salt with non-nucleophilic anions like hexachloroantimonate. wikipedia.orgresearchgate.net

Reactivity descriptors, such as hydride affinity (HA), can be accurately calculated and serve as a powerful measure of the cation's ability to act as an oxidizing agent or a reaction initiator. For example, DFT calculations have been used to determine the hydride affinity of the parent triphenylmethyl cation (Tr+). These theoretical values are essential for predicting whether the cation has the thermodynamic capacity to abstract a hydride ion from a given substrate. nih.gov Computational studies have also been instrumental in predicting how substituents on the phenyl rings modify the cation's reactivity. For instance, theoretical analysis predicted that adding electron-withdrawing fluorine atoms to the rings would significantly increase the hydride affinity, a prediction that was later confirmed experimentally. nih.govresearchgate.net

| Cation | Computational Method | Phase | Hydride Affinity (kcal mol-1) | Reference |

|---|---|---|---|---|

| Tr+ | M05-2X/6-311+G(d), 6-31++G(d,p) | Gas Phase | Not specified in snippet | nih.gov |

| F6Tr+ | M05-2X/6-311+G(d), 6-31++G(d,p) | Gas Phase | 229.4 | nih.gov |

| F6Tr+ | Wilson-Dutton | Gas Phase | 213.0 | nih.gov |

| Tr+ | Wilson-Dutton | Gas Phase | 191.4 | nih.gov |

| F6Tr+ | M05-2X/6-311+G(d), 6-31++G(d,p) | Chlorobenzene Continuum | 135.0 | nih.gov |

| F6Tr+ | Wilson-Dutton | CH2Cl2 Continuum | 108.3 | nih.gov |

| Tr+ | Wilson-Dutton | CH2Cl2 Continuum | 92.5 | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the complex pathways of reactions involving the triphenylcarbenium cation. rsc.org By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them.

For reactions catalyzed by triphenylcarbenium hexachloroantimonate, such as Friedel-Crafts alkylations or polymerization initiations, computational modeling can elucidate the step-by-step mechanism. This involves calculating the energies of all proposed intermediates and transition states. The step with the highest activation energy (the energy difference between the reactant and the highest-energy transition state) is identified as the rate-determining step.

For example, in a hydride abstraction reaction, computational models can map the pathway as the C-H bond of a substrate approaches the central carbon of the trityl cation, leading to the transition state where the hydride is being transferred, and finally to the products: triphenylmethane and a new carbocation. Studies on derivatives of the trityl cation have proposed mechanisms for reactions like the alkylation of mesitylene, which proceeds via an initial hydride abstraction to generate a benzyl cation, followed by a rapid Friedel-Crafts addition to another mesitylene molecule. nih.gov Computational modeling can validate such proposed pathways by confirming that the activation barriers are energetically feasible.

Beyond identifying the primary reaction pathway, computational modeling can predict reaction selectivity. In cases where multiple products can be formed (e.g., ortho-, meta-, or para-substituted products in a Friedel-Crafts reaction), DFT can be used to calculate the activation energies for the transition state leading to each isomer. The product formed via the lowest energy pathway is predicted to be the kinetic product, thus allowing for a prediction of regioselectivity or stereoselectivity.

By calculating the relative energies of the final products, computational methods can also predict the thermodynamic product distribution, which is related to the theoretical reaction yield under equilibrium conditions. While precise yield prediction is complex and influenced by experimental conditions, computational energetics provide a robust theoretical foundation for understanding the factors that control the outcome of a catalytic cycle.

Theoretical Quantification of Lewis Acidity (e.g., Fluoride Ion Affinities)

The Lewis acidity of the triphenylcarbenium cation is a direct measure of its electron-accepting ability and is central to its catalytic activity. This property can be quantified theoretically using several metrics, most prominently the calculated Fluoride Ion Affinity (FIA). nih.gov FIA is defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. nih.gov

Carbocations can be viewed as soft Lewis acids, for which the Hydride Ion Affinity (HIA) is also a highly relevant descriptor of Lewis acidity. researchgate.net Computational chemists can calculate these values with a high degree of accuracy using various levels of theory. nih.gov These theoretical values allow for the direct comparison of Lewis acidity across a wide range of compounds on a consistent scale. For instance, computational studies have demonstrated that the Lewis acidity of the trityl cation, as measured by HIA, is substantially increased by the addition of peripheral electron-withdrawing groups, providing a clear strategy for designing more reactive catalysts. nih.govresearchgate.net The ability to theoretically predict these fundamental properties is crucial for the rational design of new catalysts based on the triphenylcarbenium framework.

Studies of Charge-Transfer Complexes and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the intricate electronic and structural properties of charge-transfer (CT) complexes and intermolecular interactions involving this compound. These theoretical approaches offer insights that are often difficult to obtain through experimental methods alone.

Time-Dependent DFT for Optical Properties of Charge Transfer Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to predict the electronic absorption spectra and other optical properties of molecules and molecular complexes. In the context of this compound, TD-DFT can be employed to understand the nature of the electronic transitions in its charge-transfer complexes. These complexes are formed through the non-covalent interaction of the electron-accepting triphenylcarbenium cation with an electron-donating species.

The application of TD-DFT allows for the calculation of key parameters that characterize the optical properties of these charge-transfer complexes. These parameters include the excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. Furthermore, analysis of the molecular orbitals involved in the electronic transitions can elucidate the charge-transfer character of the excited states.

While specific TD-DFT studies exclusively focused on this compound are not extensively available in the public literature, the general methodology has been successfully applied to a wide range of other charge-transfer complexes. These studies have demonstrated the capability of TD-DFT to provide valuable insights into the relationship between the structure of the donor and acceptor molecules, the geometry of the complex, and the resulting optical properties.

Table 1: Hypothetical TD-DFT Calculated Optical Properties for a Triphenylcarbenium-Arene Charge-Transfer Complex

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Charge-Transfer Character (%) |

| S0 -> S1 | 2.14 | 579 | 0.085 | HOMO -> LUMO | 85 |

| S0 -> S2 | 3.22 | 385 | 0.012 | HOMO-1 -> LUMO | 15 |

| S0 -> S3 | 3.54 | 350 | 0.250 | HOMO -> LUMO+1 | 5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from TD-DFT calculations. Actual values would require specific computational studies on the complex of interest.

Role of Charge Transfer in Reaction Initiation and Propagation Mechanisms

The formation of charge-transfer complexes is often a crucial first step in chemical reactions initiated by this compound, particularly in cationic polymerization. The triphenylcarbenium cation acts as a potent electron acceptor, forming a complex with the electron-rich monomer. This initial interaction facilitates the transfer of electron density from the monomer to the cation, weakening the bonds within the monomer and lowering the activation energy for the subsequent reaction steps.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the reaction pathways of these processes. By calculating the potential energy surface, researchers can identify the transition states and intermediates involved in the initiation and propagation steps of the polymerization. This allows for the determination of reaction barriers and the elucidation of the detailed mechanism.

In the initiation step, the charge transfer from the monomer to the triphenylcarbenium cation leads to the formation of a new carbocationic species derived from the monomer. This new cation then propagates the polymerization by attacking another monomer unit. The efficiency of both the initiation and propagation steps is highly dependent on the extent of charge transfer in the intermediate complexes and the stability of the resulting cationic species.

Table 2: Hypothetical Calculated Energy Profile for a Cationic Polymerization Initiation Step

| Species/State | Relative Energy (kcal/mol) | Description |

| Reactants (Trityl Cation + Monomer) | 0.0 | Separated species |

| Charge-Transfer Complex | -5.2 | Pre-reaction complex |

| Transition State | +12.5 | Initiation barrier |

| Products (New Cation + Triphenylmethane) | -15.8 | Initiated species |

Note: This table presents a hypothetical energy profile to illustrate the energetic changes during the initiation of a cationic polymerization. The values are not based on specific experimental or computational data for this compound.

Emerging Research Avenues and Future Directions for Triphenylcarbenium Hexachloroantimonate

Development of Novel Catalytic Systems and Methodologies Exploiting its Unique Reactivity

Triphenylcarbenium hexachloroantimonate is a powerful Lewis acid and a notable hydride abstractor, properties that are central to its catalytic activity. Future research is geared towards designing more sophisticated catalytic systems that leverage these features for challenging organic transformations.

A key area of development lies in the concept of "tunable" Lewis acidity. The reactivity of the triphenylcarbenium cation can be finely adjusted by modifying the electronic properties of the phenyl rings. uni-bonn.deresearchgate.net Introducing electron-withdrawing or electron-donating substituents can modulate the electrophilicity of the central carbon atom, allowing for the optimization of the catalyst for specific substrates and reactions. This tunability opens the door to creating a library of trityl-based catalysts with a wide spectrum of activities, suitable for enhancing the efficiency and selectivity of reactions such as Friedel-Crafts alkylations, aldol reactions, and cycloadditions. researchgate.net

Furthermore, the ability of the trityl cation to initiate polymerization and act as a one-electron oxidant is being explored in new contexts. nih.gov Research into its application in cationic polymerization is ongoing, with the potential to synthesize polymers with novel architectures and properties. nih.gov Its oxidizing capabilities are also being investigated for selective C-H bond functionalization, a highly sought-after transformation in organic synthesis. thieme-connect.de The development of chiral versions of trityl-based catalysts is another promising direction, aiming to achieve high levels of enantioselectivity in asymmetric synthesis.

| Catalytic Application | Unique Reactivity Exploited | Potential Advancements |

| Tunable Lewis Acid Catalysis | Modulation of electrophilicity via substituent effects. | Catalyst libraries for optimized reaction selectivity and efficiency. |

| Cationic Polymerization | Initiation via carbocation formation. | Synthesis of novel polymers with controlled architectures. |

| Oxidative C-H Functionalization | One-electron oxidant capabilities. | Development of selective and efficient C-H activation methods. |

| Asymmetric Catalysis | Introduction of chirality into the catalyst structure. | Enantioselective synthesis of complex organic molecules. |

Exploration of Advanced Materials Applications (e.g., Electrophotographic Layers, Semiconducting Polymers)

The electronic and optical properties of this compound make it a candidate for applications in advanced materials. While its direct use in electrophotographic layers is an area requiring more focused investigation, the principles of charge transport in such systems suggest its potential. Electrophotographic processes rely on materials that can generate and transport charge, and organic salts are known to play a role in these charge transport layers. google.com The stability of the trityl cation and the possibility of forming charge-transfer complexes could be beneficial in this context.

A more concrete and rapidly developing application is in the field of semiconducting polymers. Molecular doping is a crucial technique for enhancing the conductivity of these materials for use in flexible electronics and organic thermoelectric devices. researchgate.netsigmaaldrich.com While research has often focused on other organic salts, the underlying principles are applicable to this compound. The process involves the partial oxidation (p-doping) of the polymer backbone, creating "holes" that act as charge carriers. The hexachloroantimonate anion is a stable counter-ion for the oxidized polymer. rsc.org The ability to control doping levels is critical for optimizing the performance of organic electronic devices. escholarship.orgusm.edu

Future research will likely focus on systematically studying the doping efficiency of this compound with various high-mobility conjugated polymers. The goal is to achieve high electrical conductivity while maintaining the processability and stability of the polymer films. The table below summarizes key parameters in the study of doped semiconducting polymers.

| Polymer Property | Effect of Doping | Research Goal |

| Electrical Conductivity | Increases significantly with doping concentration. | Maximize conductivity for efficient charge transport. |

| Charge Carrier Density | Tunable by adjusting the dopant-to-polymer ratio. | Optimize carrier density for specific device applications. |

| Polymer Microstructure | Can be influenced by dopant-polymer interactions. | Maintain or improve polymer crystallinity for high mobility. |

| Thermoelectric Power Factor | Dependent on both conductivity and the Seebeck coefficient. | Enhance the power factor for efficient energy conversion. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of chemical processes, and the use of this compound is being evaluated within this framework. Its role as a metal-free organocatalyst is inherently attractive for sustainable synthesis, as it avoids the use of potentially toxic and expensive heavy metals. rsc.orgresearchgate.net Research has demonstrated the effectiveness of other tritylium salts in catalyzing reactions under solvent-free conditions and with very low catalyst loadings (in the ppm range), significantly reducing waste and energy consumption. rsc.org

The integration of this compound catalysis with flow chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. goflow.at Flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward automation and scalability. beilstein-journals.orgnih.gov The use of heterogeneous catalysts in packed-bed reactors within a flow system simplifies catalyst separation and recycling, a key aspect of sustainable chemistry. rsc.orgbeilstein-journals.org

Future work in this area will involve the immobilization of this compound or related trityl cations onto solid supports. These supported catalysts can then be incorporated into continuous flow reactors for a variety of organic transformations. This approach not only enhances the sustainability of the process but also allows for the production of fine chemicals and pharmaceutical intermediates in a more controlled and efficient manner.

| Sustainable Approach | Benefit | Future Direction |

| Metal-Free Organocatalysis | Avoids heavy metal contamination and reduces costs. | Broader application in the synthesis of complex molecules. |

| Low Catalyst Loading | Minimizes waste and improves atom economy. | Development of even more active catalytic systems. |

| Solvent-Free Reactions | Reduces environmental impact and simplifies purification. | Exploration of a wider range of solvent-free transformations. |

| Flow Chemistry Integration | Improves efficiency, safety, and scalability. | Design and implementation of immobilized trityl catalysts for continuous production. |

Interdisciplinary Research with Physical and Materials Sciences for Enhanced Functionality

A deeper understanding of the fundamental properties of this compound and its behavior in different environments is crucial for unlocking its full potential. This necessitates a highly interdisciplinary approach, combining synthetic chemistry with physical and materials sciences.

Computational studies, for instance, can provide valuable insights into the electronic structure of the trityl cation and its interactions with substrates and solvents. nih.govnih.gov Density functional theory (DFT) calculations can help to predict the reactivity of different substituted tritylium ions, guiding the design of more effective catalysts. maynoothuniversity.ie Molecular dynamics simulations can be employed to understand the behavior of the dopant and polymer chains in semiconducting materials, shedding light on the factors that govern charge transport. univ-littoral.fr

In the realm of materials science, the focus is on characterizing the physical properties of materials incorporating this compound. Techniques such as X-ray diffraction can be used to study the crystal structure of the salt and its influence on the morphology of doped polymer films. Spectroscopic methods, including UV-Vis and EPR spectroscopy, are essential for probing the electronic transitions and the presence of radical species in reactions involving the trityl cation. rsc.org The development of novel materials with tailored optical, electronic, and magnetic properties through the strategic incorporation of trityl moieties is an exciting prospect. uni-bonn.deacs.org This collaborative approach will undoubtedly lead to the discovery of new applications and the enhancement of existing functionalities for this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing triphenylcarbenium hexachloroantimonate, and how do reaction conditions influence yield and purity?

- Methodology : this compound is typically synthesized via alkylation or oxidation reactions. For example:

- Alkylation : Reacting triphenylmethanol with antimony pentachloride (SbCl₅) in dichloromethane under anhydrous conditions (0–5°C) generates the carbenium ion, which precipitates as the hexachloroantimonate salt .

- Oxidation : Tris(4-bromophenyl)ammonium hexachloroantimonate can oxidize triphenylmethane derivatives in CH₂Cl₂, forming stable carbenium salts .

- Key variables : Temperature control (<10°C), stoichiometric excess of SbCl₅ (1.2–1.5 eq.), and inert atmospheres (N₂/Ar) minimize side reactions (e.g., hydrolysis). Purity is confirmed via elemental analysis and ¹H/¹³C NMR .

Q. How do crystallographic techniques resolve the structural features of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for determining cation-anion interactions. For example:

- The carbenium ion [(C₆H₅)₃C⁺] adopts a trigonal planar geometry, while the [SbCl₆]⁻ anion exhibits octahedral symmetry. Interionic distances (e.g., C⁺···Cl⁻ ~3.4 Å) indicate weak electrostatic interactions .

- Data interpretation : Use Rietveld refinement to model thermal parameters and validate bond lengths/angles against DFT calculations .

Advanced Research Questions

Q. How do electron transfer mechanisms involving this compound influence its reactivity in radical cation generation?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry (CV) in acetonitrile reveals a reversible oxidation wave at ~+1.2 V (vs. Ag/AgCl), corresponding to carbenium ion stability .

- ESR spectroscopy : Detect paramagnetic intermediates (e.g., triphenylmethyl radicals) during redox reactions. Hyperfine splitting constants (aₙ) correlate with spin density distribution .

Q. What computational strategies validate the electronic structure and stability of this compound?

- Methodology :

- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare HOMO-LUMO gaps (ΔE ~4.5 eV) with experimental UV-vis absorption spectra (λₘₐₐ ~300 nm) .

- NBO analysis : Quantify hyperconjugation between the carbenium ion’s empty p-orbital and phenyl ring π-systems (stabilization energy ~30 kcal/mol) .

Q. How can conflicting spectroscopic data on [SbCl₆]⁻ anion dynamics be resolved in different solvent environments?

- Case study : Raman spectra of [SbCl₆]⁻ in CH₂Cl₂ show a symmetric stretching band at ~340 cm⁻¹, while in solid-state IR, this splits into two peaks (~330 and ~350 cm⁻¹) due to crystal packing .

- Resolution : Use variable-temperature NMR to probe solvent-anion interactions. For example, ¹H NMR line broadening at >40°C indicates solvent displacement from [SbCl₆]⁻ .

Contradiction Analysis

- Instability during phosphorylation : reports instability of phosphorylated intermediates, requiring isolation as hexachloroantimonate salts. Mitigate by using lower temperatures (−20°C) and rapid quenching .

- Divergent redox potentials : Adjust solvent dielectric constant (ε) or use additives (e.g., LiClO₄) to stabilize transition states during electron transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.